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molecular formula C7H3N3S B8699603 Thiazolo[5,4-b]pyridine-5-carbonitrile

Thiazolo[5,4-b]pyridine-5-carbonitrile

Cat. No. B8699603
M. Wt: 161.19 g/mol
InChI Key: WKMBZPPGWKZQPX-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

Intermediate Q was prepared from thiazolo[5,4-b]pyridine-5-carbonitrile (Q-5) following similar procedures for synthesizing intermediate J from J-4, as described above. MS (m/z): 166 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]2[C:4](=[N:5][C:6]([C:10]#[N:11])=[CH:7][CH:8]=2)[S:3][CH:2]=1.S1C2=NC=CC=C2C(CN)=C1>>[N:1]1[C:9]2[C:4](=[N:5][C:6]([CH2:10][NH2:11])=[CH:7][CH:8]=2)[S:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CSC2=NC(=CC=C21)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=2C1=NC=CC2)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CSC2=NC(=CC=C21)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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